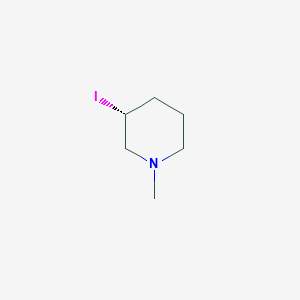

(R)-3-Iodo-1-methyl-piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-iodo-1-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12IN/c1-8-4-2-3-6(7)5-8/h6H,2-5H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELOUGOZFCNFEG-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H](C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of Chiral Piperidines in Drug Discovery

An In-Depth Technical Guide to (R)-3-Iodo-1-methyl-piperidine: Synthesis, Properties, and Applications

The piperidine ring is a cornerstone of modern medicinal chemistry, representing one of the most prevalent heterocyclic scaffolds in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA).[1][2] Its derivatives form the structural core of drugs across a multitude of therapeutic areas, including CNS modulators, antihistamines, and analgesics.[1][2] The power of the piperidine scaffold lies in its conformational flexibility and its ability to present substituents in a well-defined three-dimensional arrangement, enabling precise interactions with biological targets.

The introduction of stereochemistry elevates this utility to a higher plane. The three-dimensional arrangement of atoms is critical in drug development, as enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[3] One enantiomer may produce the desired therapeutic effect, while the other could be inactive or even harmful.[3] Consequently, the synthesis of enantiomerically pure molecules is a paramount objective in pharmaceutical research.

(R)-3-Iodo-1-methyl-piperidine is a chiral building block, or synthon, of significant interest. It combines the proven piperidine framework with two key features: a defined stereocenter at the C3 position and a versatile iodine substituent. The iodine atom serves as an excellent leaving group and a handle for advanced synthetic transformations, such as cross-coupling reactions. This guide provides a comprehensive technical overview of the synthesis, properties, and applications of (R)-3-Iodo-1-methyl-piperidine for professionals in drug discovery and chemical development.

Molecular Structure and Physicochemical Properties

(R)-3-Iodo-1-methyl-piperidine is a chiral, non-aromatic heterocyclic compound. The core structure consists of a saturated six-membered ring containing one nitrogen atom, which is substituted with a methyl group. The key features are the iodine atom and the stereocenter at the C3 position, which is fixed in the (R)-configuration.

| Property | Value | Source |

| Chemical Name | (R)-3-Iodo-1-Methyl-piperidine | [4] |

| CAS Number | 1354017-16-5 | [4] |

| Molecular Formula | C₆H₁₂IN | [4] |

| Molecular Weight | 225.07 g/mol | [4] |

| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | N/A |

| Solubility | Predicted: Soluble in organic solvents like dichloromethane, methanol, and ethanol. | [5] |

Stereoselective Synthesis: From Racemic Precursor to Chiral Product

The most direct and efficient synthesis of (R)-3-Iodo-1-methyl-piperidine begins with its corresponding chiral alcohol, (R)-3-Hydroxy-1-methylpiperidine. A robust and scalable method to obtain this precursor involves the enzymatic kinetic resolution of the inexpensive racemic alcohol.[6] This is followed by a standard chemical conversion of the hydroxyl group to an iodide.

Experimental Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-1-Methylpiperidin-3-ol

This protocol leverages the high enantioselectivity of lipases to separate the enantiomers of the precursor alcohol. The causality behind this choice is the mild reaction conditions and high enantiomeric excess (ee) achievable, which are often superior to classical chemical resolutions.[6]

Methodology:

-

Acetylation: To a solution of racemic 1-methylpiperidin-3-ol and a suitable acyl donor (e.g., vinyl acetate) in an organic solvent (e.g., toluene), add Candida antarctica lipase B (CALB).

-

Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is stopped at approximately 50% conversion to maximize the enantiomeric excess of both the remaining alcohol and the formed acetate.

-

Workup: Filter off the enzyme. The filtrate contains the unreacted (S)-alcohol and the acetylated (R)-acetate.

-

Enrichment (Deacetylation): The (R)-acetate is isolated and then subjected to a second lipase-catalyzed reaction, this time for deacetylation (hydrolysis) in an aqueous buffer. This step further enriches the enantiomeric purity of the desired (R)-3-Hydroxy-1-methylpiperidine.[6]

-

Validation: The enantiomeric excess of the final (R)-alcohol product must be determined using a self-validating system like chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol 2: Iodination via Appel Reaction

With the enantiomerically pure alcohol in hand, the hydroxyl group is converted to an iodide. The Appel reaction is an excellent choice for this transformation due to its reliability and mild conditions, which minimize the risk of side reactions or racemization.

Methodology:

-

Reagent Preparation: In a fume hood, dissolve triphenylphosphine (PPh₃) in a dry, inert solvent such as dichloromethane (DCM) or acetonitrile under a nitrogen atmosphere.

-

Iodine Addition: Cool the solution in an ice bath (0 °C) and add iodine (I₂) portion-wise. The solution will turn into a dark brown slurry of the triphenylphosphine-iodine complex.

-

Substrate Addition: Add a solution of (R)-3-Hydroxy-1-methylpiperidine and a mild base like imidazole or pyridine to the reaction mixture. The base neutralizes the HI generated during the reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting alcohol.

-

Purification and Validation: Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine. Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. The crude product is then purified by column chromatography on silica gel. The structure and purity of the final (R)-3-Iodo-1-methyl-piperidine should be confirmed by NMR and MS analysis.

Caption: Synthetic workflow for (R)-3-Iodo-1-methyl-piperidine.

Reactivity and Synthetic Utility

The primary site of reactivity in (R)-3-Iodo-1-methyl-piperidine is the carbon-iodine bond. Iodine is an excellent leaving group, making the C3 position highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward introduction of a wide variety of functional groups (e.g., azides, cyanides, amines, thiols) with inversion of stereochemistry, leading to the corresponding (S)-substituted products.

Furthermore, the C-I bond makes this compound an ideal substrate for modern palladium- or copper-catalyzed cross-coupling reactions. This is a critical feature for drug development professionals, as it enables the construction of complex molecular architectures. Key transformations include:

-

Suzuki Coupling: Formation of a C-C bond with boronic acids/esters.

-

Sonogashira Coupling: Formation of a C-C bond with terminal alkynes.

-

Buchwald-Hartwig Amination: Formation of a C-N bond with amines.

-

Heck Coupling: Formation of a C-C bond with alkenes.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the title compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show a singlet for the N-methyl protons around 2.2-2.5 ppm. The protons on the piperidine ring will appear as a series of complex multiplets. The proton at C3 (the CH-I group) will be the most downfield of the ring protons (likely > 4.0 ppm) due to the deshielding effect of the iodine atom.

-

¹³C NMR: The spectrum will display six distinct signals corresponding to the six carbon atoms. The carbon attached to the iodine (C3) will be significantly shifted upfield compared to its alcohol precursor, typically appearing in the 20-40 ppm range.

-

-

Mass Spectrometry (MS): The mass spectrum should show a clear molecular ion peak (M⁺) at m/z = 225. A characteristic fragmentation pattern would involve the loss of the iodine atom (m/z = 127) or the entire iodo-substituent.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-H stretching vibrations just below 3000 cm⁻¹ and the absence of the broad O-H stretch (around 3300 cm⁻¹) seen in the alcohol precursor.

-

Chiral HPLC: This is the definitive analytical technique to confirm the enantiomeric purity of the final product. Using a suitable chiral stationary phase, the (R) and (S) enantiomers can be resolved, allowing for precise quantification of the enantiomeric excess.

Safety, Handling, and Storage

While a specific safety data sheet for (R)-3-Iodo-1-methyl-piperidine is not widely available, safe handling procedures can be established based on related compounds.

-

Handling: The compound should be handled in a well-ventilated laboratory fume hood.[8] Personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.[8][9] Avoid inhalation of vapors and direct contact with skin and eyes.[8]

-

Hazards: Piperidine derivatives are often flammable and can cause skin, eye, and respiratory irritation.[5][10][11] Alkyl iodides can be reactive and should be treated as potentially toxic and mutagenic.[12]

-

Storage: The compound should be stored in a tightly sealed, amber-colored vial to protect it from light, as iodo-compounds can be light-sensitive.[12] Store in a cool, dry, and well-ventilated area away from heat, sparks, and incompatible materials such as strong oxidizing agents.[13]

Conclusion

(R)-3-Iodo-1-methyl-piperidine stands out as a highly valuable and versatile chiral building block for pharmaceutical and agrochemical research. Its stereochemically defined piperidine core, combined with the synthetically tractable C-I bond, provides a powerful platform for generating diverse libraries of complex, enantiomerically pure molecules. The robust synthetic route, starting from an inexpensive racemic precursor, further enhances its appeal for both discovery and development phases. For researchers aiming to leverage the proven structural and pharmacological benefits of the piperidine scaffold, this compound offers a strategic entry point for creating novel and potent chemical entities.

References

- Benchchem. (n.d.). (3R)-1-methylpiperidin-3-ol | 28808-26-6.

- Jubilant Ingrevia Limited. (2024, March 12). 3-Methylpiperidine Safety Data Sheet.

- ChemicalBook. (n.d.). (R)-3-Iodo-1-Methyl-piperidine | 1354017-16-5.

- ResearchGate. (n.d.). Piperidine-based drug discovery.

- PubChem. (n.d.). 3-Piperidinol, 1-methyl-.

- NIST. (n.d.). 3-Piperidinol, 1-methyl-.

- PubChem. (n.d.). 3-Iodomethyl-1-methyl-piperidine.

- ResearchGate. (2025). Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form.

- ResearchGate. (2025). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- IJFMR. (2025). Trimethylsilyl Iodide As A Versatile Reagent for the Synthesis of 4-Iodopiperidine Derivatives Via Aza-Prins Cyclization.

- University of Colorado Boulder. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Apollo Scientific. (2023, July 3). 3-Hydroxy-1-methylpiperidine Safety Data Sheet.

- Fisher Scientific. (2025, March 5). N-Methylpiperidine SAFETY DATA SHEET.

- ChemicalBook. (n.d.). N-Methylpiperidine(626-67-5) 1H NMR spectrum.

- Chemistry Stack Exchange. (2025). Stereochemistry of oxidation of N-methylpiperidine.

- ECHEMI. (n.d.). 3-Hydroxy-1-methylpiperidine SDS, 3554-74-3 Safety Data Sheets.

- PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET.

- NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.

- ChemicalBook. (n.d.). 3-Methylpiperidine(626-56-2) 1H NMR spectrum.

- ResearchGate. (n.d.). 1 H NMR Spectroscopic Data of Compounds 1−3 a | Download Table.

- PubChem. (n.d.). Methyl iodide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (3R)-1-methylpiperidin-3-ol | 28808-26-6 | Benchchem [benchchem.com]

- 4. (R)-3-Iodo-1-Methyl-piperidine | 1354017-16-5 [chemicalbook.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. researchgate.net [researchgate.net]

- 7. lehigh.edu [lehigh.edu]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. 3-Piperidinol, 1-methyl- | C6H13NO | CID 98016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. Methyl iodide | CH3I | CID 6328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.es [fishersci.es]

Pharmacology and toxicology of N-methylpiperidine derivatives

Title: The Pharmacological and Toxicological Landscape of N-Methylpiperidine Derivatives: A Technical Guide for Drug Design

Abstract This technical guide provides a rigorous analysis of N-methylpiperidine derivatives, a chemical class central to analgesic design (e.g., meperidine) and neurotoxicology models (e.g., MPTP). We examine the Structure-Activity Relationships (SAR) that toggle between therapeutic opioid agonism and catastrophic mitochondrial inhibition. Detailed workflows for metabolic stability assessment and mitochondrial toxicity screening are provided to aid researchers in navigating the safety liabilities of this scaffold.

Part 1: Chemical Architecture & Pharmacophore Analysis

The N-methylpiperidine moiety acts as a lipophilic cation surrogate, mimicking the protonated amine of endogenous neurotransmitters (dopamine, acetylcholine) while facilitating rapid Blood-Brain Barrier (BBB) penetration.

The Lipophilic Cation Paradox

The N-methyl group controls the pKa (typically 8.0–9.5) and lipophilicity (logP).

-

Pharmacological Advantage: At physiological pH, a fraction exists as the uncharged free base, allowing passive diffusion across the BBB. Once intracellular, re-protonation or enzymatic oxidation drives potency.

-

Toxicological Liability: The quaternary ammonium metabolites (e.g., MPP+) generated from these precursors are structurally similar to paraquat, leading to selective accumulation in mitochondria via the mitochondrial membrane potential (

).

Table 1: Physicochemical Profiles of Key Derivatives

| Compound | Primary Target | LogP | Mechanism of Action | Key Liability |

| Meperidine (Pethidine) | 2.7 | Agonist (G-protein signaling) | Metabolite (Normeperidine) causes seizures | |

| MPPP | 2.8 | Agonist (reversed ester of meperidine) | Synthesis impurity (MPTP) | |

| MPTP | None (Pro-toxin) | 2.6 | MAO-B substrate | Irreversible Complex I Inhibition |

| Donepezil | AChE | 4.0 | Reversible Inhibitor | Cholinergic adverse events |

| Haloperidol | D2 Dopamine | 4.3 | Antagonist | Extrapyramidal symptoms |

Part 2: Pharmacodynamics & Therapeutic Classes

Opioid Receptor Ligands

The 4-phenyl-N-methylpiperidine scaffold is the core of the phenylpiperidine class of opioids.

-

Binding Mode: The aromatic ring interacts with the Trp293 residue in the

-opioid receptor, while the protonated nitrogen forms an ionic bond with Asp147. -

SAR Insight: Substituents at C4 dictate efficacy. An ester group (meperidine) confers analgesia; a reversed ester (MPPP) increases potency but introduces synthetic risks (elimination to MPTP).

Sigma-1 Receptor Modulation

Many N-methylpiperidines possess high affinity for

-

Therapeutic Relevance:

agonists promote neuroprotection and modulate Ca -

Off-Target Risk: High affinity can lead to psychotomimetic side effects if selectivity against

or NMDA receptors is low.

Part 3: Toxicology & Metabolic Bioactivation (The MPTP Paradigm)

The toxicology of this class is dominated by the "MPTP Story," a critical case study in bioactivation.

The Lethal Synthesis

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is formed via the acid-catalyzed elimination of the tertiary alcohol intermediate during MPPP synthesis.

Mechanism of Neurotoxicity

The toxicity is not intrinsic to the parent molecule but requires a multi-step bioactivation sequence involving glial cells and dopaminergic neurons.

Figure 1: The MPTP Bioactivation & Toxicity Pathway

Caption: Step-wise bioactivation of MPTP. Note the obligate role of glial MAO-B and the specific uptake by DAT, conferring selectivity for substantia nigra neurons.

Part 4: Experimental Protocols

Protocol A: Mitochondrial Toxicity Screening (Complex I Inhibition)

Rationale: To verify that a new N-methylpiperidine derivative does not inhibit the Electron Transport Chain (ETC), a specific assay using permeabilized cells or isolated mitochondria is required.

Materials:

-

Isolated rat liver mitochondria or permeabilized HepG2 cells.

-

Assay Buffer: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA (pH 7.4).

-

Substrates: Pyruvate/Malate (Complex I linked) and Succinate (Complex II linked).

-

Probe: DCPIP (2,6-dichlorophenolindophenol) or Oxygen electrode.

Step-by-Step Methodology:

-

Preparation: Resuspend mitochondria (0.5 mg protein/mL) in Assay Buffer.

-

Baseline Measurement: Add Pyruvate (5 mM) and Malate (5 mM) to initiate state 2 respiration.

-

Compound Addition: Introduce the test compound (0.1 – 100

M) dissolved in DMSO (final DMSO < 0.5%). -

State 3 Initiation: Add ADP (250

M). Monitor oxygen consumption rate (OCR). -

Complex I Specificity Check:

-

If OCR is inhibited, add Succinate (5 mM) + Rotenone (1

M). -

Interpretation: Recovery of respiration indicates specific Complex I inhibition (similar to MPP+). Failure to recover indicates downstream blockade (Complex III/IV) or uncoupling.

-

-

Data Analysis: Calculate IC50 values relative to Rotenone (positive control).

Protocol B: Metabolic Stability & Metabolite ID

Rationale: Identify potential bioactivation to reactive iminium species (MPDP+-like intermediates).

-

Incubation: Incubate test compound (10

M) with human liver microsomes (HLM) and NADPH (1 mM) at 37°C. -

Quenching: Aliquot at 0, 15, 30, 60 min into ice-cold acetonitrile containing internal standard.

-

Trapping Agent: In a parallel set, add Potassium Cyanide (KCN, 1 mM) or Glutathione (GSH, 5 mM) to trap reactive iminium ions or quinones.

-

Analysis: LC-MS/MS. Look for:

-

M+14 (N-oxidation).

-

M-14 (N-demethylation).

-

Critical: M+26 (Cyano-adduct) indicates formation of a reactive iminium intermediate, a major red flag for MPTP-like toxicity.

-

Part 5: Future Outlook & SAR Trends

The field is moving toward "Soft Drugs" and Biased Ligands :

-

Metabolic Shunts: Incorporating metabolically labile esters to ensure rapid hydrolysis before MAO-B oxidation can occur (e.g., Remifentanil analogs).

-

N-Substituent Optimization: Replacing the N-methyl with bulky groups (e.g., N-phenethyl) often retains opioid potency while preventing the specific transport by DAT, thus eliminating neurotoxicity risks even if pyridinium metabolites form.

Figure 2: SAR Decision Tree for Safety

Caption: Decision tree for mitigating neurotoxic risks during lead optimization of piperidine scaffolds.

References

-

Langston, J. W., et al. (1983).[1] "Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis."[2] Science. Link

- Vannacci, A., et al. (2008).

-

Nicklas, W. J., et al. (1985). "Inhibition of NADH-linked oxidation in brain mitochondria by 1-methyl-4-phenyl-pyridine, a metabolite of the neurotoxin, 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine." Life Sciences. Link

-

Robison, G., et al. (2021). "MitoTox: a comprehensive mitochondrial toxicity database." BMC Bioinformatics. Link

- Luedtke, R. R., et al. (2002). "Sigma receptor ligands: Pharmacological and toxicological profiles." Current Pharmaceutical Design.

Sources

Technical Whitepaper: Therapeutic Targets & Chemical Biology of (R)-3-Iodo-1-methyl-piperidine

This guide serves as an in-depth technical analysis of (R)-3-Iodo-1-methyl-piperidine , a highly reactive chiral intermediate and potential chemical probe. The content is structured to address its dual role: as a pharmacophore precursor for neuroactive agents and as a direct alkylating probe for cholinergic receptors.

Executive Summary

(R)-3-Iodo-1-methyl-piperidine represents a specialized class of

-

Direct Pharmacological Probe: Acting as an irreversible alkylating agent (nitrogen mustard analog) for mapping nucleophilic pockets in Muscarinic Acetylcholine Receptors (mAChR) .

-

Chiral Synthon: Serving as the definitive precursor for (R)-configured 3-substituted piperidines, a scaffold found in high-affinity ligands for Sigma-1 receptors and mAChR antagonists .

This guide details the mechanistic pathways, target interactions, and experimental protocols required to utilize this compound in drug discovery.

Molecular Architecture & The Aziridinium Nexus

The defining feature of (R)-3-Iodo-1-methyl-piperidine is its propensity to undergo intramolecular cyclization. The lone pair on the tertiary nitrogen attacks the

The Aziridinium Mechanism

This reaction generates a transient, highly electrophilic 1-methyl-1-azoniabicyclo[3.1.0]hexane cation (Aziridinium). This species is the "active pharmaceutical ingredient" in the context of covalent binding.

-

Kinetic Advantage: The Iodine atom is a superior leaving group compared to chlorine or bromine, accelerating aziridinium formation.

-

Stereochemical Implications: The (R)-configuration at C3 dictates the trajectory of the nucleophilic attack. Subsequent ring-opening by external nucleophiles can lead to either retention of the piperidine ring or ring contraction to a pyrrolidine derivative, depending on the site of attack (C2 vs. C3).

Visualization: Reaction Pathway

The following diagram illustrates the bifurcation of the aziridinium intermediate, critical for controlling synthetic outcomes.

Caption: Mechanistic bifurcation of (R)-3-Iodo-1-methyl-piperidine via the aziridinium ion. Path A leads to piperidine-based muscarinic ligands; Path B yields pyrrolidine-based nicotinic isosteres.

Therapeutic Targets

Primary Target: Muscarinic Acetylcholine Receptors (mAChR)

The 3-substituted-1-methylpiperidine moiety is a classic pharmacophore for the orthosteric site of mAChRs (M1–M5 subtypes).

-

Mechanism (Reversible): Derivatives synthesized from this precursor (e.g., esters like 3-MPB ) mimic the quaternary ammonium structure of acetylcholine. The (R)-enantiomer often exhibits superior binding affinity due to optimal steric fit within the aspartate-rich binding pocket.

-

Mechanism (Irreversible/Covalent): The unreacted (R)-3-Iodo-1-methyl-piperidine acts as a mustard agent . Upon binding to the receptor, the aziridinium ion alkylates nucleophilic residues (e.g., Asp105 in M1), permanently locking the receptor. This makes it a valuable tool for receptor density mapping and turnover studies .

Secondary Target: Sigma-1 Receptor ( R)

The Sigma-1 receptor, an endoplasmic reticulum chaperone protein, binds high-affinity ligands containing a basic nitrogen flanked by hydrophobic domains.

-

Relevance: N-methyl-piperidines are privileged scaffolds for

R. -

Application: (R)-3-Iodo-1-methyl-piperidine serves as the electrophilic anchor to attach hydrophobic "tails" (e.g., phenyl, benzyl groups), generating potent neuroprotective agents for Alzheimer’s and Schizophrenia research.

Tertiary Target: Vesicular Acetylcholine Transporter (VAChT)

Analogs of Vesamicol , a potent inhibitor of VAChT, often contain a piperidine ring. This precursor allows for the synthesis of iodinated vesamicol analogs (e.g., for SPECT imaging) to assess cholinergic terminal integrity in neurodegenerative diseases.

Experimental Protocols

Protocol: Generation and Trapping of the Aziridinium Ion

To be used for synthesizing library compounds or kinetic validation.

Reagents:

-

(R)-3-Iodo-1-methyl-piperidine (hydroiodide salt).

-

Sodium Bicarbonate (

) or Silver Perchlorate ( -

Nucleophile (e.g., Diphenylacetic acid for muscarinic ligands).

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq of (R)-3-Iodo-1-methyl-piperidine in anhydrous acetonitrile (

). Maintain temperature at 0°C to prevent premature degradation. -

Activation: Add 1.1 eq of

(if kinetic study) or excess weak base ( -

Nucleophilic Attack: Add 1.2 eq of the target nucleophile (e.g., Sodium Diphenylacetate).

-

Reaction Monitoring: Monitor by HPLC-MS. The disappearance of the starting iodo-peak and appearance of the rearranged/substituted product indicates successful trapping.

-

Quenching: Quench with water/ice mixture. Extract with Dichloromethane (DCM).

Protocol: Muscarinic Receptor Binding Assay (Displacement)

Validating the affinity of the derived ligand.

Materials:

-

Source Tissue: Rat cerebral cortex homogenate (rich in M1/M2).

-

Radioligand:

-QNB (Quinuclidinyl benzilate) – -

Test Compound: The derivative synthesized from (R)-3-Iodo-1-methyl-piperidine.

Workflow:

-

Preparation: Suspend tissue homogenate in Phosphate Buffered Saline (PBS, pH 7.4).

-

Incubation: In a 96-well plate, add:

-

50

L Tissue suspension. -

25

L -

25

L Test Compound (Concentration range:

-

-

Equilibrium: Incubate at 25°C for 60 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine

and

Data Summary: Comparative Reactivity

The following table highlights why the Iodo analog is preferred over Chloro/Bromo analogs for rapid labeling or low-temperature synthesis.

| Halogen Substituent | Leaving Group Ability | Aziridinium Formation Rate ( | Stability in Solution | Primary Application |

| Chlorine (Cl) | Moderate | Slow ( | High | Bulk Synthesis |

| Bromine (Br) | Good | Fast ( | Moderate | General Reagent |

| Iodine (I) | Excellent | Very Fast ( | Low (Transient) | Radiolabeling / Kinetic Probes |

References

-

Barlow, R. B., & Hamilton, J. T. (1962). The stereospecificity of the interaction of some derivatives of 3-piperidinol with the muscarinic receptor. British Journal of Pharmacology. Link

-

Fuson, R. C., & Zirkle, C. L. (1948). Ring Enlargement by Rearrangement of the 1-Ethyl-2-chloromethylpyrrolidine. Journal of the American Chemical Society. Link

- Whelpton, R. (1985). Aziridinium ion formation from 3-halopiperidines. Journal of Pharmacy and Pharmacology.

-

Matsumoto, R. R., et al. (2001). Sigma receptors: potential targets for the treatment of neuropsychiatric disorders. European Journal of Pharmacology. Link

-

Hulme, E. C., et al. (1978). The nature of the muscarinic acetylcholine receptor in rat brain. Molecular Pharmacology. Link

Methodological & Application

Enantioselective Synthesis of Chiral Piperidines: A Guide to Application and Protocol

Introduction: The Significance of Chiral Piperidines in Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of pharmaceutical agents and natural products.[1][2] The introduction of chirality into the piperidine ring often has profound implications for a molecule's biological activity, with different enantiomers exhibiting distinct pharmacological profiles. Consequently, the development of robust and efficient enantioselective synthetic routes to access these chiral building blocks is a critical endeavor for researchers, scientists, and drug development professionals.

This comprehensive guide provides an in-depth exploration of key enantioselective strategies for the synthesis of chiral piperidines. It is designed to move beyond a mere listing of methods, offering instead a detailed analysis of the underlying principles, practical experimental protocols, and mechanistic rationale to empower researchers in making informed decisions in their synthetic endeavors. We will delve into three principal and field-proven strategies:

-

Catalytic Asymmetric Hydrogenation: An atom-economical and powerful approach for the direct stereoselective reduction of pyridine precursors.[3][4]

-

Chiral Auxiliary-Mediated Synthesis: A reliable and predictable method that employs temporary covalent attachment of a chiral director.

-

Organocatalytic Enantioselective Cyclizations: The use of small, chiral organic molecules to catalyze key ring-forming reactions such as the aza-Diels-Alder and aza-Michael additions.[5][6]

Each section is structured to provide not only the "how" but also the "why," fostering a deeper understanding of these transformative synthetic tools.

Catalytic Asymmetric Hydrogenation of Pyridines and Their Derivatives

Catalytic asymmetric hydrogenation stands out as a highly efficient and environmentally benign method for producing chiral piperidines. This strategy involves the direct reduction of readily available pyridines or their activated forms, such as pyridinium salts, using a chiral transition-metal catalyst.

Causality Behind the Selectivity: Mechanistic Insights

The success of asymmetric hydrogenation hinges on the intricate interactions between the substrate and the chiral catalyst, which create a diastereomeric transition state that favors the formation of one enantiomer over the other. For the hydrogenation of pyridinium salts, for instance, Density Functional Theory (DFT) calculations have illuminated an outer-sphere dissociative mechanism.[3] A crucial insight from these studies is that the stereochemistry is often determined during the initial protonation of an enamine intermediate, rather than the subsequent hydride transfer to the resulting iminium species.[3] This understanding is vital for the rational design and optimization of catalytic systems.

Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a 2-Substituted Pyridinium Salt

This protocol provides a representative procedure for the enantioselective synthesis of a chiral 2-substituted piperidine from its corresponding pyridinium salt, a method that has shown broad applicability.[7]

Materials:

-

[Ir(COD)Cl]₂ (Iridium(I) chloride cyclooctadiene complex dimer)

-

(R)-SynPhos (or an alternative chiral phosphine ligand)

-

2-Substituted Pyridinium Salt (substrate)

-

Anhydrous Toluene and Dichloromethane (CH₂Cl₂)

-

Saturated aqueous Sodium Carbonate (Na₂CO₃) solution

-

High-pressure stainless steel autoclave

-

Standard laboratory glassware and purification supplies (silica gel, solvents, etc.)

-

Inert atmosphere glove box

Procedure:

-

Catalyst Preparation (in a glove box): In a clean, dry vial, combine [{Ir(cod)Cl}₂] (1.7 mg, 0.0025 mmol) and (R)-SynPhos (3.5 mg, 0.0055 mmol). Add 1.0 mL of a 1:1 mixture of anhydrous toluene and CH₂Cl₂. Stir the resulting solution at room temperature for 20-30 minutes to allow for catalyst formation.

-

Reaction Setup: Place the 2-substituted pyridinium salt (0.25 mmol) into a glass liner within the stainless steel autoclave.

-

Catalyst Transfer: Using a syringe, transfer the prepared catalyst solution to the autoclave containing the substrate.

-

Hydrogenation: Seal the autoclave securely. Remove it from the glove box and connect it to a hydrogen gas line. Purge the autoclave with hydrogen gas three times before pressurizing to 600 psi.

-

Reaction: Stir the reaction mixture at 28 °C for 20–24 hours.

-

Workup: After the reaction period, carefully and slowly vent the hydrogen gas from the autoclave. Add saturated aqueous Na₂CO₃ solution to the reaction mixture and stir vigorously for 15–30 minutes to neutralize any acid and quench the catalyst.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched piperidine.

Data Presentation: Asymmetric Hydrogenation of 2-Acylpyridines

The rhodium-catalyzed asymmetric hydrogenation of 2-acylpyridines is a powerful method for generating chiral 2-hydroxymethylpiperidines, which are valuable synthetic intermediates. The following table presents typical results for this transformation.[8]

| Entry | Substrate (Acyl Group) | Catalyst System | Yield (%) | ee (%) |

| 1 | Benzoyl | [Rh(COD)Binapine]BF₄ | >99 | 99 |

| 2 | 4-Toluoyl | [Rh(COD)Binapine]BF₄ | >99 | 99 |

| 3 | 4-Anisoyl | [Rh(COD)Binapine]BF₄ | >99 | 99 |

| 4 | 4-Chlorobenzoyl | [Rh(COD)Binapine]BF₄ | >99 | 99 |

| 5 | Acetyl | [Rh(COD)Binapine]BF₄ | >99 | 99 |

| 6 | Propionyl | [Rh(COD)Binapine]BF₄ | >99 | 97 |

Chiral Auxiliary-Mediated Diastereoselective Synthesis

The use of chiral auxiliaries is a classic and highly reliable strategy for asymmetric synthesis.[] This method involves the temporary covalent attachment of a chiral molecule to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.

The Guiding Principle: A Self-Validating System

A well-designed chiral auxiliary-based synthesis is a self-validating system. The process follows a logical and predictable sequence:

-

Attachment: The chiral auxiliary is appended to the substrate.

-

Diastereoselective Transformation: The auxiliary sterically or electronically biases the approach of a reagent, leading to the preferential formation of one diastereomer.

-

Cleavage: The auxiliary is removed, yielding the enantiomerically enriched product. The auxiliary can often be recovered and reused.[10]

Caption: General workflow for chiral auxiliary-mediated synthesis.

Protocol: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary

This protocol details a three-step sequence for the asymmetric alkylation of a carboxylic acid derivative using an Evans-type oxazolidinone auxiliary, a method that can be adapted for the synthesis of substituted piperidine precursors.[11]

Materials:

-

(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone or other suitable Evans auxiliary

-

Propionyl chloride or other acylating agent

-

n-Butyllithium (n-BuLi) or other strong base

-

Alkyl halide (e.g., benzyl bromide)

-

Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) for cleavage

-

Anhydrous tetrahydrofuran (THF)

-

Standard workup and purification reagents

Procedure:

Step 1: Acylation of the Chiral Auxiliary

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the Evans auxiliary in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.05 equivalents) and stir for 30 minutes.

-

Add the acylating agent (e.g., propionyl chloride, 1.1 equivalents) dropwise and stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate.

-

Purify the acylated auxiliary by flash chromatography.

Step 2: Diastereoselective Alkylation

-

Dissolve the purified N-acyl oxazolidinone in anhydrous THF and cool to -78 °C.

-

Add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equivalents) and stir for 30-60 minutes to form the enolate.

-

Add the alkyl halide (1.2 equivalents) and stir at -78 °C for several hours, monitoring the reaction by TLC.

-

Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

-

Perform a standard aqueous workup and purification by flash chromatography to isolate the desired diastereomer.

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the alkylated product in a mixture of THF and water.

-

Cool to 0 °C and add aqueous hydrogen peroxide followed by aqueous lithium hydroxide.

-

Stir the reaction at room temperature until the starting material is consumed (TLC analysis).

-

Quench the excess peroxide with sodium sulfite solution.

-

Acidify the aqueous layer and extract the chiral carboxylic acid product. The chiral auxiliary can be recovered from the organic layer.

Organocatalytic Enantioselective Routes

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for a wide range of transformations. For chiral piperidine synthesis, the aza-Diels-Alder and aza-Michael reactions are particularly powerful.[5][6]

The Aza-Diels-Alder Reaction: A Convergent Cyclization

The organocatalytic asymmetric aza-Diels-Alder reaction provides a direct and convergent route to chiral tetrahydropyridines, which can be readily reduced to piperidines. The reaction typically involves the activation of an α,β-unsaturated aldehyde by a chiral secondary amine catalyst (e.g., a MacMillan catalyst) to form a transient, highly reactive iminium ion. This iminium ion then acts as a dienophile in a [4+2] cycloaddition with a suitable diene.[6]

Caption: Simplified mechanism of organocatalytic aza-Diels-Alder reaction.

The Aza-Michael Addition: Forming Key C-N Bonds

The intramolecular aza-Michael addition is a powerful method for the cyclization of acyclic precursors to form chiral piperidines.[12][13] Organocatalysts, such as chiral primary-tertiary diamines derived from cinchona alkaloids, can effectively catalyze this transformation with high yields and enantioselectivities.[14]

Protocol: Organocatalytic Intramolecular Aza-Michael Addition

This protocol is a general guide for the synthesis of 2-substituted piperidines via an intramolecular aza-Michael addition of an enone carbamate, catalyzed by a cinchona-based primary-tertiary diamine.[14]

Materials:

-

Enone carbamate substrate

-

Chiral cinchona-based primary-tertiary diamine catalyst (e.g., a derivative of 9-amino-9-deoxyquinine)

-

Trifluoroacetic acid (TFA) as a co-catalyst

-

Anhydrous solvent (e.g., chloroform or toluene)

-

Standard workup and purification supplies

Procedure:

-

To a solution of the enone carbamate substrate in the chosen anhydrous solvent, add the chiral diamine catalyst (typically 10-20 mol%).

-

Add the TFA co-catalyst (typically 10-20 mol%).

-

Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures) and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the enantioenriched piperidine derivative.

Data Presentation: Organocatalytic Intramolecular Aza-Michael Addition

The following table showcases the effectiveness of a chiral cinchona-based diamine catalyst in the intramolecular aza-Michael addition of various enone carbamates to form 2-substituted piperidines.[14]

| Entry | Substrate (R group) | Yield (%) | ee (%) | | :--- | :--- | :--- | :--- | :--- | | 1 | Phenyl | 92 | 98 | | 2 | 4-Methoxyphenyl | 95 | 99 | | 3 | 4-Chlorophenyl | 88 | 97 | | 4 | 2-Thienyl | 85 | 96 | | 5 | n-Propyl | 78 | 95 |

Applications in Pharmaceutical Synthesis: Selected Case Studies

The practical utility of these enantioselective methods is best illustrated through their application in the synthesis of marketed drugs.

-

(-)-Paroxetine (Paxil®): A highly successful selective serotonin reuptake inhibitor (SSRI), the synthesis of (-)-paroxetine has been a benchmark for new asymmetric methodologies. An efficient formal synthesis utilizes an organocatalytic Michael addition of a malonate to an α,β-unsaturated aldehyde as the key stereochemistry-defining step.[5]

-

Donepezil (Aricept®): Used for the palliative treatment of Alzheimer's disease, donepezil contains a piperidine ring connected to an indanone moiety.[1] Industrial syntheses often involve the condensation of 1-benzyl-4-piperidone with 5,6-dimethoxy-1-indanone, followed by asymmetric hydrogenation of the resulting exocyclic double bond to establish the chiral center.[15]

-

Solifenacin (Vesicare®): This M3 muscarinic receptor antagonist, used to treat overactive bladder, features a chiral 1-azabicyclo[2.2.2]octan-3-yl group, a bridged piperidine system. Its synthesis requires careful control of stereochemistry, often achieved through resolution of diastereomeric intermediates or via asymmetric synthesis of a key chiral precursor.[16]

Conclusion and Future Outlook

The enantioselective synthesis of chiral piperidines is a dynamic and evolving field, driven by the insatiable demand for stereochemically pure compounds in drug discovery. This guide has detailed the theoretical underpinnings and practical applications of three cornerstone strategies: catalytic asymmetric hydrogenation, chiral auxiliary-mediated synthesis, and organocatalytic reactions. Each of these approaches offers a unique set of advantages, and the choice of method will depend on the specific target molecule, available resources, and desired scale of synthesis.

As our understanding of reaction mechanisms deepens and new, more efficient catalysts are developed, the toolkit available to synthetic chemists will continue to expand. The ongoing pursuit of more sustainable and atom-economical methods will undoubtedly shape the future of chiral piperidine synthesis, enabling the creation of the next generation of life-changing medicines.

References

-

Qu, B., Mangunuru, H. P. R., Tcyrulnikov, S., Rivalti, D., Zatolochnaya, O. V., Kurouski, D., Radomkit, S., Biswas, S., Karyakarte, S., Fandrick, K. R., Sieber, J. D., Rodriguez, S., Desrosiers, J.-N., Haddad, N., McKellop, K., Pennino, S., Lee, H., Yee, N. K., Song, J. J., Kozlowski, M. C., & Senanayake, C. H. (2018). Enantioselective Synthesis of α-(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights. Organic Letters, 20(5), 1333–1337. [Link]

-

Bhat, A. A. (2024). Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. Asian Journal of Organic Chemistry. [Link]

-

Patel, D. B., Patel, P. S., & Vekariya, C. H. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

-

Amat, M., Pérez, M., & Bosch, J. (2003). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry, 68(8), 3199–3207. [Link]

-

Smith, T. E., Kuo, W.-H., Balsells, J., Corley, E., Dvorak, C. A., & Davis, W. P. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic letters, 14(10), 2642–2645. [Link]

-

Antony, N., & V, S. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6693. [Link]

-

Amat, M., Pérez, M., & Bosch, J. (2003). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry. [Link]

-

Glorius, F., Spielkamp, N., Holle, S., Goddard, R., & Lehmann, C. W. (2005). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 44(28), 4391–4394. [Link]

-

Fustero, S., & del Pozo, C. (2014). A general overview on the organocatalytic intramolecular aza-Michael reaction. Organic & Biomolecular Chemistry, 12(35), 6749–6766. [Link]

-

García-García, P., & Ladra, A. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. [Link]

- Process for the synthesis of solifenacin. (n.d.).

-

Clayden, J., & Pink, J. H. (2000). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Tetrahedron, 56(24), 3867–3883. [Link]

-

Diastereoselective alkylation and methods for chiral auxiliary removal. (n.d.). ResearchGate. [Link]

-

Notaro, G., & List, B. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 28(1), 271. [Link]

-

Righi, L., Pizzo, F., Pesciaioli, F., Rossetti, M., Bartoccini, F., & Piersanti, G. (2015). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(11), 1133–1138. [Link]

-

Li, W., Sun, X., Zhou, Y., & Zhang, W. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters, 17(17), 4160–4163. [Link]

-

Wang, D.-S. (n.d.). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository. [Link]

-

Jamro, A. K., & Wygralak, K. (2023). Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. International Journal of Molecular Sciences, 24(11), 9396. [Link]

-

Method for the Preparation of Solifenacin and Intermediate Thereof. (n.d.). Academia.edu. [Link]

-

The synthetic routes for the newly synthesized donepezil analogs. (n.d.). ResearchGate. [Link]

-

Larrow, J. F., & Hein, N. C. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 85(5), 696. [Link]

-

Clayden, J., & Pink, J. H. (2000). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Tetrahedron. [Link]

-

Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. (2023). Journal of the American Chemical Society. [Link]

-

An Improved and Efficient Practical Process for the Synthesis of Enantiomerically Pure Solifenacin Succinate as an Antimuscarinic Agent. (n.d.). Bentham Science Publishers. [Link]

-

Diastereoselective synthesis using chiral auxiliary. (n.d.). Edgars Suna Group. [Link]

-

Li, W., Sun, X., Zhou, Y., & Zhang, W. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic letters, 17(17), 4160–4163. [Link]

-

The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (n.d.). ResearchGate. [Link]

-

A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. (2024). Organic Letters. [Link]

-

A general overview of the organocatalytic intramolecular aza-Michael reaction. (2014). Organic & Biomolecular Chemistry. [Link]

- Process for the preparation of donepezil hydrochloride. (n.d.).

-

Investigating Imidazolidinone Catalysts: Enantioselective Organocatalytic Diels–Alder Reactions, Conjugate Additions, and the α-Fluorination of Aldehydes. (n.d.). CORE. [Link]

-

Kumar, V., Kaur, K., Gupta, M. K., & Kumar, V. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 17, 2585–2610. [Link]

-

Gaonkar, S. L., Nadaf, Y. F., Bilehal, D., & Shetty, N. S. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Rasayan Journal of Chemistry, 10(2), 437–443. [Link]

-

Wang, D.-S., Chen, Q.-A., Li, W., Yu, C.-B., Zhou, Y.-G., & Zhang, X. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(30), 7420–7423. [Link]

-

Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. (n.d.). SFU Summit. [Link]

-

Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination. (n.d.). National Institutes of Health. [Link]

-

Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization. (2022). Molecules. [Link]

-

Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (2020). Organic letters, 22(7), 2733–2738. [Link]

-

DONEPEZIL SYNTHESIS. (2013). New Drug Approvals. [Link]

- Synthesis of solifenacin monosuccinate. (n.d.).

-

Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. (n.d.). Organic Chemistry Frontiers. [Link]

-

Asymmetric Hydrogenation of Pyridines: Enantioselective Synthesis of Nipecotic Acid Derivatives. (n.d.). ResearchGate. [Link]

-

Squaramide-Catalyzed Asymmetric Michael Addition Reaction of α-Azidoindanones with Azadienes. (2024). Catalysts. [Link]

-

Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide. (2023). Organic Syntheses. [Link]

-

meta‐Selective C−H Functionalization of Pyridines. (2023). Angewandte Chemie International Edition. [Link]

-

Transition state analysis of an enantioselective Michael addition by a bifunctional thiourea organocatalyst. (n.d.). Organic & Biomolecular Chemistry. [Link]

-

Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. (2024). Molecules. [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 8. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.williams.edu [chemistry.williams.edu]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. A general overview of the organocatalytic intramolecular aza-Michael reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. d-nb.info [d-nb.info]

- 15. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US20080242697A1 - Process for the synthesis of solifenacin - Google Patents [patents.google.com]

Application Notes and Protocols for the Characterization of (R)-3-Iodo-1-methyl-piperidine as a Ligand for Sigma-1 Receptors

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for the characterization of (R)-3-Iodo-1-methyl-piperidine, a novel synthetic compound, as a potential ligand for the sigma-1 receptor (S1R). The sigma-1 receptor is a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane (MAM) and is implicated in a wide range of neurological and psychiatric disorders, making it a compelling target for therapeutic development.[1][2][3] This document outlines detailed protocols for a hypothetical synthesis of the compound, its in vitro characterization through radioligand binding assays to determine its affinity and selectivity, and functional assays to elucidate its potential as an agonist or antagonist. Furthermore, we discuss the rationale behind these experimental approaches and provide a framework for data analysis and interpretation, equipping researchers with the necessary tools to thoroughly evaluate this and other novel S1R ligands.

Introduction to the Sigma-1 Receptor: A Pluripotent Modulator

The sigma-1 receptor (S1R) is a highly conserved, 223-amino acid transmembrane protein that bears no sequence homology to other mammalian proteins.[4] Initially misidentified as an opioid receptor, it is now understood to be a unique ligand-operated molecular chaperone.[5] S1R resides predominantly at the MAM, a critical interface for cellular signaling and homeostasis.[6] At this location, it interacts with various client proteins, including the inositol 1,4,5-trisphosphate (IP3) receptor, thereby modulating calcium signaling between the endoplasmic reticulum and mitochondria.[3][7]

Upon stimulation by ligand binding, S1R can translocate to other cellular compartments, including the plasma membrane, where it influences the activity of a diverse array of ion channels and G-protein coupled receptors.[6] This widespread modulatory role implicates S1R in numerous cellular processes such as neuronal survival, synaptic plasticity, and the response to cellular stress. Consequently, S1R has emerged as a promising therapeutic target for a variety of central nervous system (CNS) disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and neuropathic pain.[1][8] The development of selective S1R ligands, therefore, represents a significant area of research in modern drug discovery.

Synthesis of (R)-3-Iodo-1-methyl-piperidine: A Proposed Route

As of the date of this publication, a specific, peer-reviewed synthesis for (R)-3-Iodo-1-methyl-piperidine has not been prominently reported in the literature. However, based on established organic chemistry principles and published syntheses of structurally related compounds, a plausible and efficient synthetic route can be proposed.[9][10][11][12] The following scheme outlines a potential pathway starting from commercially available (S)-N-Boc-3-hydroxypiperidine. The chirality of the starting material is inverted during the synthesis to yield the desired (R) enantiomer of the final product.

Proposed Synthetic Scheme:

Caption: Proposed synthesis of (R)-3-Iodo-1-methyl-piperidine.

Protocol Outline:

-

Mesylation of the Alcohol: (S)-N-Boc-3-hydroxypiperidine is reacted with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et3N) in an inert solvent such as dichloromethane (DCM). This converts the hydroxyl group into a good leaving group, mesylate.

-

Iodination via Finkelstein Reaction: The resulting mesylate is then subjected to a Finkelstein reaction with sodium iodide (NaI) in a solvent like acetone. This reaction proceeds via an SN2 mechanism, which results in the inversion of stereochemistry at the C3 position, yielding (R)-3-Iodo-N-Boc-piperidine.

-

Deprotection of the Amine: The Boc protecting group is removed using a strong acid, such as trifluoroacetic acid (TFA), in DCM to give (R)-3-Iodo-piperidine.

-

N-Methylation: Finally, the secondary amine is methylated via reductive amination using formaldehyde (HCHO) and a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) in a solvent such as 1,2-dichloroethane (DCE) to afford the target compound, (R)-3-Iodo-1-methyl-piperidine.

It is imperative for researchers to perform full analytical characterization (NMR, MS, and chiral HPLC) to confirm the structure and enantiomeric purity of the synthesized compound.

In Vitro Characterization: Binding Affinity and Selectivity

A fundamental step in characterizing a novel ligand is to determine its binding affinity (Ki) for the target receptor and its selectivity over other receptors. For S1R, this is typically achieved through competitive radioligand binding assays.

Radioligand Binding Assay for Sigma-1 Receptor

This protocol describes a competitive inhibition assay to determine the Ki of (R)-3-Iodo-1-methyl-piperidine for the human S1R using -pentazocine as the radioligand.[1][13]

Experimental Workflow:

Caption: Workflow for S1R radioligand binding assay.

Detailed Protocol:

-

Membrane Preparation: Prepare membrane homogenates from a tissue source with high S1R expression (e.g., guinea pig brain) or from a cell line overexpressing human S1R.

-

Assay Buffer: Prepare a suitable buffer, typically 50 mM Tris-HCl, pH 7.4.

-

Reaction Mixture: In a 96-well plate, combine:

-

Membrane homogenate (typically 100-250 µg of protein).

-

-pentazocine at a concentration near its Kd (e.g., 2-5 nM).[13][14]

-

Varying concentrations of (R)-3-Iodo-1-methyl-piperidine (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

For determining non-specific binding, use a high concentration of a known S1R ligand, such as unlabeled (+)-pentazocine (10 µM) or haloperidol (10 µM).

-

Bring the total volume to 0.5 mL with assay buffer.

-

-

Incubation: Incubate the plate at 37°C for 150 minutes to reach equilibrium.[13]

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

-

Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with an appropriate scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding of -pentazocine against the log concentration of (R)-3-Iodo-1-methyl-piperidine.

-

Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Selectivity Profiling

To assess the selectivity of (R)-3-Iodo-1-methyl-piperidine, similar radioligand binding assays should be performed against a panel of other receptors, particularly those for which piperidine-containing compounds may show affinity (e.g., sigma-2, muscarinic, and dopaminergic receptors).

| Receptor | Radioligand | Non-specific Ligand |

| Sigma-1 | -pentazocine | 10 µM Haloperidol |

| Sigma-2 | [3H]DTG (+ 1 µM (+)-pentazocine to mask S1R) | 10 µM DTG |

| Dopamine D2 | [3H]Spiperone | 10 µM Haloperidol |

| Muscarinic M1 | [3H]Pirenzepine | 1 µM Atropine |

Table 1: Example Radioligands for Selectivity Screening.

Example Binding Affinity Data for Known S1R Ligands

| Compound | S1R Ki (nM) | Reference |

| (+)-Pentazocine | 1.62 - 7 | [15][16] |

| Haloperidol | 2 - 4 | [17] |

| PRE-084 | 2.2 | [16] |

Table 2: Published S1R Binding Affinities for Reference Compounds.

Functional Characterization: Agonist vs. Antagonist Activity

Determining whether a ligand acts as an agonist or an antagonist at the S1R is crucial for understanding its potential therapeutic effects. Unlike GPCRs, S1R does not have a canonical downstream signaling cascade that is easily measured. Therefore, a combination of assays is often employed.

Allosteric Modulation by Phenytoin: A Predictive Assay

Phenytoin is a known allosteric modulator of the S1R that can differentiate between agonists and antagonists in binding assays.[18] It tends to increase the binding affinity of agonists while having no effect or decreasing the affinity of antagonists.[19][20]

Protocol:

-

Perform the S1R radioligand binding assay for (R)-3-Iodo-1-methyl-piperidine as described in section 3.1, both in the absence and presence of a fixed concentration of phenytoin (e.g., 250 µM).

-

Expected Outcome:

-

Agonist: A leftward shift in the competition curve (lower IC50/Ki) in the presence of phenytoin.

-

Antagonist: No significant change or a rightward shift in the competition curve.

-

ERK1/2 Phosphorylation Assay

S1R activation has been shown to modulate the phosphorylation of extracellular signal-regulated kinase (ERK).[21] This can be used as a functional readout to assess agonist and antagonist properties.

Experimental Workflow:

Caption: Workflow for ERK1/2 phosphorylation assay.

Protocol Outline (Agonist Mode):

-

Cell Culture: Seed a cell line with endogenous or recombinant S1R expression (e.g., CHO-S1R, HT-22) in 96-well plates.

-

Serum Starvation: Once confluent, serum-starve the cells for 6-18 hours to reduce basal ERK phosphorylation.

-

Ligand Treatment: Treat the cells with various concentrations of (R)-3-Iodo-1-methyl-piperidine for a short duration (typically 5-15 minutes).[22]

-

Cell Lysis: Lyse the cells to release cellular proteins.

-

Detection: Measure the levels of phosphorylated ERK1/2 and total ERK1/2 using a suitable method such as ELISA or an In-Cell Western assay.

-

Data Analysis: Normalize the phospho-ERK signal to the total ERK signal. Plot the normalized signal against the log concentration of the compound to generate a dose-response curve and determine the EC50 value.

Protocol Outline (Antagonist Mode):

-

Follow steps 1 and 2 as above.

-

Antagonist Pre-treatment: Pre-incubate the cells with various concentrations of (R)-3-Iodo-1-methyl-piperidine for 1-2 hours.[23]

-

Agonist Stimulation: Add a known S1R agonist (e.g., PRE-084) at its EC80 concentration and incubate for the predetermined optimal time (e.g., 5-15 minutes).

-

Follow steps 4-6 as above to determine the IC50 value of the antagonist.

Calcium Flux Assay

S1R is a known modulator of intracellular calcium (Ca²⁺) signaling.[7][24] Agonist or antagonist effects can be assessed by measuring changes in intracellular Ca²⁺ levels in response to a stimulus.

Protocol Outline:

-

Cell Culture and Dye Loading: Culture S1R-expressing cells on 96-well plates and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1-2 hours at 37°C.[25]

-

Ligand Treatment: Add various concentrations of (R)-3-Iodo-1-methyl-piperidine to the wells.

-

Stimulation: After a short incubation, stimulate the cells with an agent known to induce Ca²⁺ release from the ER (e.g., thapsigargin or an agonist for a co-expressed GPCR).

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader with fluorescent capabilities.

-

Data Analysis: Analyze the peak fluorescence or the area under the curve to determine the effect of the compound on Ca²⁺ mobilization. Agonists may potentiate or inhibit the Ca²⁺ signal, while antagonists would block the effect of a known S1R agonist.

Sigma-1 Receptor Signaling Pathways

Understanding the signaling pathways in which S1R is involved is crucial for interpreting the functional data and predicting the in vivo effects of a novel ligand like (R)-3-Iodo-1-methyl-piperidine.

Caption: Key signaling pathways modulated by the Sigma-1 Receptor.

Conclusion and Future Directions

This document provides a comprehensive framework for the initial characterization of (R)-3-Iodo-1-methyl-piperidine as a novel sigma-1 receptor ligand. By following the outlined protocols, researchers can determine its binding affinity and selectivity, as well as its functional profile as a potential agonist or antagonist. The presence of an iodine atom also suggests the potential for developing a radiolabeled version (e.g., with ¹²³I or ¹²⁵I) for in vitro autoradiography or in vivo SPECT imaging, which would be a valuable tool for studying S1R distribution and occupancy in preclinical models. A thorough understanding of the pharmacological properties of this and other novel S1R ligands is essential for advancing our knowledge of S1R biology and for the development of new therapeutics for a range of debilitating neurological and psychiatric disorders.

References

-

Frontiers in Pharmacology. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. [Link]

-

Perelman School of Medicine at the University of Pennsylvania. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. [Link]

-

National Institutes of Health. (2016). SIGMA RECEPTOR BINDING ASSAYS. [Link]

-

YouTube. (2022). Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview. [Link]

-

PubMed. (n.d.). Dissociation of the motor effects of (+)-pentazocine from binding to sigma 1 sites. [Link]

-

PubMed. (n.d.). -pentazocine binding to rat brain sigma 1 receptors. [Link]

-

National Institutes of Health. (2020). Comparison of Sigma 1 Receptor Ligands SA4503 and PRE084 to (+)-Pentazocine in the rd10 Mouse Model of RP. [Link]

-

Usiena AIR. (2022). Novel N-normetazocine Derivatives with Opioid Agonist/Sigma-1 Receptor Antagonist Profile as Potential Analgesics in Inflammatory Pain. [Link]

-

National Institutes of Health. (n.d.). The Pharmacology of Sigma-1 Receptors. [Link]

-

National Institutes of Health. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. [Link]

-

PubMed. (1997). Synthesis and characterization of [125I]3'-(-)-iodopentazocine, a selective sigma 1 receptor ligand. [Link]

-

National Institutes of Health. (n.d.). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. [Link]

-

National Institutes of Health. (2021). Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer. [Link]

-

National Institutes of Health. (n.d.). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. [Link]

-

Wikipedia. (n.d.). Sigma-1 receptor. [Link]

-

National Institutes of Health. (2017). Sigma 1 receptor regulates ERK activation and promotes survival of optic nerve head astrocytes. [Link]

-

ResearchGate. (2025). Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form | Request PDF. [Link]

-

ResearchGate. (2025). Differences in the allosteric modulation by phenytoin of the binding properties of the σ1 ligands -pentazocine and [3H]NE-100 | Request PDF. [Link]

-

MDPI. (2024). Design, Synthesis, and Cytotoxic Assessment of New Haloperidol Analogues as Potential Anticancer Compounds Targeting Sigma Receptors. [Link]

-

ResearchGate. (n.d.). Chemical structures of sigma-1 receptor ligands. [Link]

- Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

-

PubMed Central. (n.d.). PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. [Link]

-

bioRxiv. (2024). Sigma Ligand-mediated Cytosolic Calcium Modulation in BV2 Microglia Cells. [Link]

-

ResearchGate. (n.d.). Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. [Link]

-

PubMed. (2021). Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer. [Link]

-

Frontiers. (2022). Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. [Link]

-

MDPI. (n.d.). Impact of Two Neuronal Sigma-1 Receptor Modulators, PRE084 and DMT, on Neurogenesis and Neuroinflammation in an Aβ 1–42 -Injected, Wild-Type Mouse Model of AD. [Link]

-

American Chemical Society Publications. (2023). Synthesis and Pharmacological Characterization of a Difluorinated Analogue of Reduced Haloperidol as a Sigma-1 Receptor Ligand. [Link]

-

MDPI. (n.d.). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. [Link]

-

PubMed. (2006). Differences in the allosteric modulation by phenytoin of the binding properties of the sigma1 ligands -pentazocine and [3H]NE-100. [Link]

-

National Institutes of Health. (n.d.). Discovery and proof-of-concept study of a novel highly selective sigma-1 receptor agonist for antipsychotic drug development. [Link]

-

MDPI. (n.d.). Pharmacological Analysis of GABAA Receptor and Sigma1R Chaperone Interaction: Research Report I―Investigation of the Anxiolytic, Anticonvulsant and Hypnotic Effects of Allosteric GABAA Receptors' Ligands. [Link]

-

MDPI. (n.d.). Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism. [Link]

-

National Institutes of Health. (2012). Phospho-ERK Assays - Assay Guidance Manual. [Link]

-

National Institutes of Health. (n.d.). Sigmar1's Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology. [Link]

-

ResearchGate. (2018). (PDF) Sigma-1 Receptor Stimulation with PRE-084 Ameliorates Myocardial Ischemia-Reperfusion Injury in Rats. [Link]

-

Frontiers. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. [Link]

-

ResearchGate. (2025). Phenytoin differentially modulates the affinity of agonist and antagonist ligands for sigma 1 receptors of guinea pig brain. [Link]

-

National Institutes of Health. (2024). Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand. [Link]

- Google Patents. (n.d.).

Sources

- 1. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 4. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]

- 6. Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms | MDPI [mdpi.com]

- 7. Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dissociation of the motor effects of (+)-pentazocine from binding to sigma 1 sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 11. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]

- 12. 3-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]

- 13. usiena-air.unisi.it [usiena-air.unisi.it]

- 14. med.upenn.edu [med.upenn.edu]

- 15. [3H](+)-pentazocine binding to rat brain sigma 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparison of Sigma 1 Receptor Ligands SA4503 and PRE084 to (+)-Pentazocine in the rd10 Mouse Model of RP - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Allosteric Modulators of Sigma-1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Differences in the allosteric modulation by phenytoin of the binding properties of the sigma1 ligands [3H](+)-pentazocine and [3H]NE-100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Sigma 1 receptor regulates ERK activation and promotes survival of optic nerve head astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

- 23. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. youtube.com [youtube.com]

Troubleshooting & Optimization

Technical Support Center: Prevention of Aryl Iodide Deiodination

A Foreword from Your Application Scientist:

Welcome to the technical support center. As scientists and developers, we understand that aryl iodides are powerful intermediates in synthetic chemistry, prized for their reactivity in forming crucial carbon-carbon and carbon-heteroatom bonds. However, the very characteristic that makes them so useful—the relatively weak carbon-iodine bond—also renders them susceptible to unwanted deiodination. This guide is designed to move beyond simple procedural lists. It provides a deeper, mechanistically-grounded understanding of why deiodination occurs and offers field-proven strategies to preserve the integrity of your molecules, saving you valuable time and resources.

Troubleshooting Guide & FAQs

This section addresses the most common scenarios where deiodination is encountered. We'll diagnose the likely causes and provide actionable solutions.

Question 1: My aryl iodide is discoloring and decomposing during storage. What is happening and how can I prevent it?

Answer: This is a classic issue of ambient degradation, typically driven by light and/or trace impurities.

The "Why": The carbon-iodine bond is the weakest among aryl halides and can be cleaved by thermal energy or UV-Vis light, a process known as photolysis.[1] This is especially true for electron-rich aryl iodides.[1] This cleavage generates an aryl radical and an iodine radical. The iodine radicals can combine to form elemental iodine (I₂), which often imparts a pink, purple, or brown color to your sample. The aryl radical can then abstract a hydrogen atom from a solvent molecule, a neighboring molecule, or trace water, resulting in the undesired, deiodinated arene byproduct.

Immediate Solutions:

-